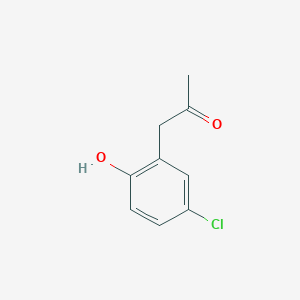

1-(5-Chloro-2-hydroxyphenyl)propan-2-one

Description

1-(5-Chloro-2-hydroxyphenyl)propan-2-one is an aromatic ketone with a molecular formula of $ \text{C}9\text{H}9\text{ClO}_2 $. Its structure consists of a propan-2-one (acetone) backbone substituted at the carbonyl-adjacent carbon with a 5-chloro-2-hydroxyphenyl group. The hydroxyl group at position 2 and chlorine at position 5 on the benzene ring contribute to its electronic and steric properties, influencing reactivity and biological activity.

Synthesis: The compound is synthesized via multi-step reactions starting from 2-chlorophenol. For example, 1-(5-chloro-2-hydroxyphenyl)ethanone (a synonym for propan-2-one in this context) is prepared through Friedel-Crafts acylation or other functionalization methods, as described in the synthesis of related chalcones and heterocyclic derivatives .

Applications: This compound serves as a key intermediate in medicinal chemistry. It is used to synthesize chalcones, pyrimidines, and pyrrolidinones, which exhibit diverse biological activities, including antioxidant, cytotoxic, and antimicrobial effects .

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |

InChI Key |

YINSMSLKAYFLCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Friedel-Crafts Acylation of 5-Chloro-2-hydroxybenzene Derivatives

One common method involves the acylation of 5-chloro-2-hydroxybenzene derivatives with propanoyl chloride or propan-2-one equivalents under Lewis acid catalysis (e.g., AlCl3). This reaction introduces the propan-2-one group at the desired position on the aromatic ring.

- Reaction Conditions: Typically conducted under anhydrous conditions with controlled temperature to avoid polyacylation.

- Catalysts: Aluminum chloride (AlCl3) is the most commonly used catalyst.

- Solvents: Non-polar solvents like dichloromethane or carbon disulfide are often employed.

- Direct acylation provides good yields.

- Straightforward purification.

- Requires careful control to prevent over-acylation.

- Sensitive to moisture.

Synthesis via Halogenation and Subsequent Hydroxylation

An alternative approach involves the preparation of 5-chloropentan-2-one intermediates, which can be cyclized or functionalized to yield the target compound.

According to patent literature, 5-chloropentan-2-one can be prepared by ketalization of levulinic acid ester with ethylene glycol, followed by catalytic hydrogenation and treatment with hydrochloric acid to yield 5-chloropentan-2-one.

This intermediate can then be transformed into 1-(5-chloro-2-hydroxyphenyl)propan-2-one via appropriate ring closure or substitution reactions.

Functionalization of Pyrrolidinone Derivatives Leading to Target Compound

Research articles describe the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, where the this compound moiety serves as a key precursor or intermediate.

-

- Starting from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, various substitutions and functional group transformations were performed, including nitration, reduction, esterification, and hydrazide formation.

- Acid treatment with hydrochloric acid and acetic acid at room temperature, followed by hydrogen peroxide oxidation, was used to introduce additional chlorine substituents or modify the aromatic ring.

- Esterification and hydrazide formation allowed further derivatization, leading to heterocyclic compounds with antioxidant properties.

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid + 6 M HCl + Acetic acid, RT | Dichlorinated acid derivative | Chlorination on aromatic ring |

| 2 | Nitration with 30% HNO3, RT | Nitro-substituted derivative | Electrophilic substitution |

| 3 | Reduction with Raney Nickel in propan-2-ol | Amino or nitroso derivatives | Controlled temperature determines product |

| 4 | Esterification with methanol | Methyl ester derivative | Standard acid esterification |

| 5 | Reaction with hydrazine hydrate | Hydrazide derivative | Precursor for heterocyclic synthesis |

- These transformations demonstrate the versatility of the this compound scaffold in synthetic organic chemistry.

Catalytic Hydrogenation and Ketalization Strategies

A patented method for preparing chlorinated ketones relevant to the target compound involves:

- Step 1: Ketalization of levulinic acid ester with ethylene glycol to form a ketal intermediate.

- Step 2: Catalytic hydrogenation of the ketal using copper chromite catalysts (e.g., Mallinckrodt E 406, Harshaw 1107).

- Step 3: Acidic hydrolysis with hydrochloric acid to yield 5-chloropentan-2-one, a key intermediate.

This approach emphasizes the importance of catalyst treatment and alkaline conditions in optimizing yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 5-Chloro-2-hydroxybenzene | Propanoyl chloride, AlCl3, anhydrous solvent | This compound | High yield, requires moisture control |

| Ketalization & Hydrogenation | Levulinic acid ester | Ethylene glycol, Cu chromite catalyst, HCl | 5-Chloropentan-2-one intermediate | Patent-protected, catalyst treatment critical |

| Functionalization of Pyrrolidinone | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | HCl, H2O2, nitration, reduction, esterification | Various substituted derivatives | Multi-step, versatile for derivatives |

| Hydrazide Route | Methyl ester derivative | Hydrazine hydrate, carbon disulfide, isocyanates | Heterocyclic derivatives | Enables antioxidant compound synthesis |

Research Data and Analytical Confirmation

- Spectroscopic Data: The synthesized compounds were confirmed by ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

- Crystallography: X-ray diffraction analysis was used to confirm the structure of key derivatives, ensuring the integrity of the aromatic and ketone functionalities.

- Catalyst Characterization: Copper chromite catalysts used in hydrogenation were treated under alkaline conditions to enhance activity and selectivity.

Chemical Reactions Analysis

1-(5-Chloro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-chloro-2-hydroxyphenyl)propan-2-one are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Chalcone Derivatives (Propen-1-one): Compounds like 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one exhibit extended conjugation due to the α,β-unsaturated ketone system. This enhances UV absorption and radical scavenging capacity, making them potent antioxidants and cytotoxic agents . Substitution with electron-withdrawing groups (e.g., fluorine, quinolinyl) improves bioactivity. For example, NSC71097 targets pathogenic organisms, likely due to its planar structure and ability to intercalate biomolecules .

Heterocyclic Derivatives: Pyrrolidinone derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) demonstrate 1.5× higher antioxidant activity than ascorbic acid. The heterocyclic moieties stabilize free radicals via sulfur and nitrogen atoms, enhancing electron donation . Pyrimidine and thiopyrimidine derivatives synthesized from the parent propan-2-one show antimicrobial activity, attributed to the pyrimidine ring’s ability to disrupt microbial DNA synthesis .

Replacement of the hydroxyl group with halogens (e.g., in 1-chloro-1-(2,4-difluorophenyl)propan-2-one) reduces hydrogen bonding capacity, altering solubility and reactivity .

Table 2: Spectroscopic Data Comparison

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)propan-2-one, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in antimicrobial, anticancer, and antioxidant applications. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and a hydroxyl group attached to a phenyl ring, influencing its reactivity and biological interactions. The molecular formula is .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens.

Key Findings:

- Activity Against Gram-positive Bacteria : Studies have shown that this compound exhibits structure-dependent antimicrobial activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis .

- Resistance Challenges : Due to increasing antimicrobial resistance, novel compounds like this compound are critical in developing effective treatments against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored extensively.

Case Study:

In vitro studies on human lung cancer cell lines (A549) demonstrated that modifications to the compound's structure significantly enhance its anticancer efficacy. For instance:

- A derivative with a 3,5-dichloro substitution reduced cell viability by approximately 24.5%, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays.

Results:

- Compounds derived from this structure showed antioxidant activity exceeding that of well-known antioxidants like ascorbic acid, with some exhibiting up to 1.5 times higher DPPH radical scavenging activity .

Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)propan-2-one and its derivatives?

The compound and its derivatives are synthesized via multi-step protocols. A common method involves:

Chalcone precursor preparation : Reacting 5-chloro-2-hydroxyacetophenone with substituted benzaldehydes under basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated ketones .

Epoxidation : Treating the chalcone intermediate with hydrogen peroxide (H₂O₂) in ethanol under basic conditions to yield epoxy derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane) .

Optimization : Reaction parameters (temperature, solvent, catalyst) are critical for minimizing side products. For example, stirring duration (2–24 hours) and recrystallization in ethanol ensure purity .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Chalcone formation | NaOH/ethanol, 25°C, 6h | 70–85 | Unreacted aldehydes |

| Epoxidation | 30% H₂O₂, ethanol, 2h | 60–75 | Over-oxidized ketones |

Q. How is structural characterization performed for this compound?

Structural confirmation relies on:

- X-ray crystallography : Using programs like SHELXL (for refinement) and SIR97 (for phase determination) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy :

- IR : C=O stretch (~1647 cm⁻¹) and C-Cl bonds (~797 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–7.8 ppm), ketone carbonyl (δ 190–210 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 228 for C₉H₇Cl₂O₂) .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound?

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., chloro and hydroxy groups) on reaction pathways. For example, the electron-withdrawing Cl group increases electrophilicity at the ketone carbon, favoring nucleophilic attacks .

- Molecular docking : Predicts binding interactions with biological targets (e.g., enzymes). The hydroxyl group’s hydrogen-bonding capability enhances affinity for active sites in microbial proteins .

Q. How do researchers resolve contradictions in spectroscopic data?

Discrepancies between experimental and theoretical data require:

- Cross-validation : Compare IR, NMR, and XRD results. For instance, an unexpected C=O peak shift in IR may indicate solvent polarity effects, which can be confirmed via NMR solvent titrations .

- Crystallographic refinement : SHELXL’s least-squares algorithms adjust atomic positions to align calculated and observed diffraction patterns .

- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous NMR signals (e.g., overlapping aromatic protons) .

Q. What strategies optimize reaction yields in derivative synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .

- Catalyst screening : Lewis acids (e.g., AlCl₃) accelerate electrophilic substitutions, but may require quenching to prevent over-chlorination .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., epoxidation), reducing decomposition .

Q. Table 2: Troubleshooting Common Synthesis Issues

| Issue | Cause | Solution |

|---|---|---|

| Low epoxidation yield | Incomplete H₂O₂ activation | Add catalytic Na₂WO₄ to enhance peroxide reactivity |

| Byproduct formation | Competing Michael addition | Lower reaction temperature (<30°C) |

Q. How is the biological activity of derivatives evaluated?

- Antimicrobial assays : Broth microdilution tests (MIC ≤ 25 µg/mL against S. aureus) validate efficacy. Derivatives with electron-deficient aromatic rings show enhanced activity due to improved membrane penetration .

- Enzyme inhibition : Kinase assays (e.g., ELISA) measure IC₅₀ values. The chloro-hydroxy motif mimics ATP-binding site residues, competitively inhibiting phosphorylation .

Q. What are the challenges in crystallizing this compound?

- Polymorphism : Multiple crystal forms arise from flexible propanone moieties. Use seed crystals or slow evaporation (e.g., hexane/ethyl acetate) to isolate the desired polymorph .

- Twinned crystals : SHELXPRO’s twin refinement tools (e.g., HKLF5 format) model overlapping lattices for accurate structure solution .

Methodological Guidance

- Data interpretation : Always cross-reference spectroscopic data with computational predictions (e.g., Gaussian-calculated IR spectra) to validate assignments .

- Safety protocols : Handle chlorinated intermediates in fume hoods; MSDS guidelines (e.g., EC No. 1272/2008) mandate PPE for skin/eye protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.